molecular formula C16H18N4O3S B2916377 N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 906154-87-8

N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

カタログ番号: B2916377
CAS番号: 906154-87-8
分子量: 346.41
InChIキー: APMSGTCDQCMQIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a thioether-linked 2-(pyrrolidin-1-yl)acetamide group and a benzamide moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . The benzamide substituent may contribute to target binding via π-π stacking or hydrophobic interactions.

特性

IUPAC Name

N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-14(20-8-4-5-9-20)11-24-16-19-18-13(23-16)10-17-15(22)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMSGTCDQCMQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzamides.

科学的研究の応用

N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several scientific research applications:

作用機序

The mechanism of action of N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets:

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural variations, and reported biological activities:

Compound Name / ID Structural Features Biological Activity Key Findings References
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Oxadiazole with benzyl(methyl)sulfamoyl and 4-methoxybenzyl substituents Antifungal (Candida albicans) Inhibits thioredoxin reductase (Trr1); MIC₉₀ = 2.5 µM against fluconazole-resistant strains. Synergistic with fluconazole.
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Oxadiazole with cyclohexyl(ethyl)sulfamoyl and furyl substituents Antifungal (Candida albicans) MIC₉₀ = 1.25 µM; superior to LMM5 in reducing fungal biofilm formation.
Compound 446 (Wang et al.) Oxadiazole with methylthio and 2-nitrobenzamide groups Antiviral IC₅₀ = 0.8 µM against influenza A/H1N1; outperformed reference standard (NNM, IC₅₀ = 2.1 µM). Activity sensitive to substituent position.
4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid (8) Oxadiazole fused with pyrrolidinone and benzoic acid Antibacterial (Gram-positive bacteria) MIC = 8 µg/mL against S. aureus; structure-activity relationship (SAR) highlights the importance of the thioxo group for potency.
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Thiadiazole with furan-linked acetamide and pyrrolidine sulfonyl group Not explicitly reported; structural similarity suggests enzyme inhibition potential Computational docking predicts high affinity for acetylcholinesterase (AChE) due to sulfonyl and heterocyclic interactions.
Compound 3 (N-(((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)benzamide) Oxadiazole with bromophenyl and benzamide substituents Compliance with Lipinski’s Rule of Five Log P = 3.2, molecular weight = 398.4 Da; favorable pharmacokinetics compared to non-compliant analogs (e.g., compound 4 with log P > 5.0).

Key Structural and Pharmacological Insights

Role of the Oxadiazole Core :

  • The 1,3,4-oxadiazole ring enhances metabolic stability and provides a rigid platform for substituent functionalization. Derivatives with sulfonamide (LMM5, LMM11) or thioether (Compound 446) groups exhibit improved target binding, likely due to interactions with catalytic cysteine residues in enzymes like Trr1 or viral polymerases .

Impact of Thioether and Pyrrolidine Groups :

  • The thioether bridge in N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide may mimic disulfide bonds in enzyme active sites, as seen in thioredoxin reductase inhibitors . Pyrrolidine substituents improve solubility and conformational adaptability, as demonstrated in compound 8’s antibacterial activity .

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., nitro in Compound 446) enhance antiviral activity by stabilizing charge-transfer interactions . Conversely, bulky hydrophobic groups (e.g., cyclohexyl in LMM11) improve antifungal potency but may reduce oral bioavailability .

Comparative Pharmacokinetics: Compounds adhering to Lipinski’s Rule of Five (e.g., Compound 3) show superior drug-likeness compared to non-compliant analogs. The pyrrolidine and benzamide groups in the target compound suggest favorable log P (2–3) and molecular weight (~450 Da), aligning with oral drug criteria .

生物活性

N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide moiety linked to a 1,3,4-oxadiazole ring, with a pyrrolidine group and a thioether functional group. Its molecular formula is C18H23N5O5S2C_{18}H_{23}N_{5}O_{5}S^{2}, and it has a molecular weight of 453.5 g/mol. The structural representation can be summarized as follows:

Property Details
Molecular FormulaC18H23N5O5S2C_{18}H_{23}N_{5}O_{5}S^{2}
Molecular Weight453.5 g/mol
CAS Number872621-83-5

Synthesis

The synthesis of N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves several steps that modify the compound to enhance its biological activity. Various methods can be employed to construct the compound with specific functional groups tailored for desired applications.

Biological Activity

Research indicates that N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide exhibits a range of biological activities:

Antimicrobial Activity

Preliminary studies suggest that the compound may possess significant antimicrobial properties. For instance, structural analogs have demonstrated effectiveness against various bacterial strains, potentially due to the oxadiazole moiety's known antimicrobial characteristics.

Anticancer Potential

Several derivatives of oxadiazoles have been reported to exhibit anticancer activity. The SAR analysis indicates that modifications in the phenyl ring and the introduction of electron-withdrawing groups can enhance cytotoxic effects against cancer cell lines. For example:

Compound IC50 (μM) Cell Line
N-(pyrrolidinyl)< 10A431 (epidermoid carcinoma)
Benzamide Derivative< 20Jurkat (leukemia)

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of oxadiazole derivatives, N-(pyrrolidinyl) compounds showed promising results against A431 cells with an IC50 value significantly lower than standard treatments like doxorubicin. Molecular dynamics simulations indicated that these compounds primarily interact with target proteins through hydrophobic contacts, underscoring their potential as therapeutic agents in oncology.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various thiazole-integrated compounds similar to N-(pyrrolidinyl). The results indicated that compounds with similar structural features exhibited comparable activity to established antibiotics against both Gram-positive and Gram-negative bacteria.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。